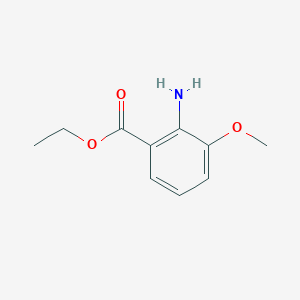

Ethyl 2-amino-3-methoxybenzoate

Beschreibung

Ethyl 2-amino-3-methoxybenzoate is an aromatic ester derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.19 g/mol. Its structure features an amino (-NH₂) group at the 2-position and a methoxy (-OCH₃) group at the 3-position of the benzene ring, with an ethyl ester (-COOCH₂CH₃) at the carboxylic acid position. This compound is of interest in organic synthesis due to its functional groups, which enable participation in catalytic cross-coupling reactions, such as palladium-mediated C–H activation .

The ethyl variant likely shares similar synthetic pathways, with adjustments for ester solubility and steric effects.

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQRTJXPJSRMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

The most widely documented method involves direct esterification of 2-amino-3-methoxybenzoic acid with ethanol using concentrated sulfuric acid as a catalyst. This follows the classical Fischer esterification mechanism, where protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by ethanol.

In a representative procedure adapted from methyl ester syntheses, 2-amino-3-methoxybenzoic acid (1 mol) is refluxed with excess ethanol (5–10 vol) and sulfuric acid (0.5–1 mol) at 80–95°C for 12–24 hours. Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization from ethanol/water. Yields typically range from 78–92%, with purity ≥98% after recrystallization.

Table 1: Optimization Parameters for Acid-Catalyzed Esterification

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst (H₂SO₄) | 0.5–1.0 mol eq | Higher concentrations reduce side reactions |

| Temperature | 80–95°C | <80°C slows kinetics; >95°C promotes decomposition |

| Reaction Time | 12–24 hours | Shorter times reduce conversion; longer times risk byproducts |

| Ethanol Volume | 5–10 vol | Excess ethanol drives equilibrium to ester |

Industrial Adaptations

Large-scale production replaces batch reactors with continuous flow systems to enhance heat transfer and reduce reaction times. For example, a patented cascade reactor design achieves 95% conversion in 4–6 hours by maintaining precise temperature gradients (70°C → 90°C) and automated pH control during neutralization.

Alkylation of Carboxylate Salts

Two-Step Alkylation Methodology

An alternative route involves generating the carboxylate salt of 2-amino-3-methoxybenzoic acid followed by alkylation with ethyl sulfate or ethyl halides. This method circumvents equilibrium limitations inherent to Fischer esterification.

Step 1: Salt Formation

The acid is dissolved in aqueous sodium hydroxide (1.1–1.3 mol eq) at 25–40°C, forming the sodium carboxylate. Excess base is avoided to prevent hydrolysis of the methoxy group.

Step 2: Ethylation

The carboxylate solution is treated with ethyl sulfate (1.2–1.5 mol eq) in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 6–8 hours. Quenching with ice water precipitates the crude ester, which is purified via activated carbon decolorization and recrystallization. Reported yields reach 85–89% with purity ≥97%.

Table 2: Alkylation Method Performance Metrics

| Condition | Effect on Yield | Industrial Relevance |

|---|---|---|

| Solvent (DMF vs. THF) | DMF increases rate 20% | THF preferred for lower toxicity |

| Ethyl Sulfate Purity | ≥98% minimizes diethyl ether byproduct | Critical for pharmaceutical-grade output |

| Temperature Control | ±2°C tolerance required | Automated systems reduce variability |

Industrial-Scale Production Innovations

Continuous Flow Esterification

A patent-pending process employs a tubular reactor with segmented flow to achieve 99.5% purity at 750 kg/day capacity. Key features include:

-

In-line IR spectroscopy for real-time monitoring of carboxylic acid conversion.

-

Multi-stage temperature zones (50°C → 110°C) to accelerate kinetics without degradation.

-

Solvent recycling loops that reduce ethanol waste by 70%.

Catalytic Distillation

Combining reaction and separation in a single unit, this method uses immobilized sulfonic acid resins (e.g., Amberlyst-15) as catalysts. Ethanol is fed counter-currently to the acid, achieving 94% yield in 3 hours with minimal energy input.

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

| Method | Average Yield | Purity | Scalability |

|---|---|---|---|

| Acid-Catalyzed | 85–92% | 98–99% | High (batch/flow) |

| Alkylation | 83–89% | 97–98.5% | Moderate |

| Catalytic Distillation | 90–94% | 99–99.5% | Very High |

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-amino-3-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-3-methoxybenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-3-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparisons

Physicochemical Properties

- Solubility: Ethyl esters generally exhibit higher lipophilicity than methyl esters, enhancing solubility in organic solvents like DCE or ethers. Ethyl 2-methoxybenzoate, for instance, is soluble in ethanol, suggesting similar behavior for the amino-methoxy analogue .

- Acidity/Basicity: The amino group (pKa ~4–5) introduces weak basicity, while the methoxy group is electron-donating, stabilizing the aromatic ring.

Table 2: Functional Group Impact on Properties

Biologische Aktivität

Ethyl 2-amino-3-methoxybenzoate, also known as Ethyl 2-amino-3-methoxybenzoic acid, is an organic compound with the molecular formula C10H13NO3. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound features an ethyl ester group, an amino group at the second position, and a methoxy group at the third position on the benzene ring.

- Molecular Weight : 195.22 g/mol

- CAS Number : 179115-17-4

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with Biomolecules : The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors.

- Lipophilicity and Membrane Permeability : The methoxy group increases the compound's lipophilicity, facilitating better membrane permeability and cellular uptake, which is crucial for its biological effects .

- Biochemical Pathways : While specific pathways affected by this compound are not fully elucidated, it is hypothesized that it may influence various signaling pathways related to inflammation and microbial resistance .

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. Preliminary studies suggest it may exhibit activity against various bacterial strains:

- In vitro Studies : Research has indicated that derivatives of similar structures show promise as antibacterial agents against uropathogenic E. coli strains, suggesting potential applications for this compound in treating urinary tract infections .

- Case Study : In a comparative study, compounds with structural similarities demonstrated significant inhibition of biofilm formation in E. coli, highlighting the potential of this compound as a lead compound for further development .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored:

- Mechanistic Insights : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

- Research Findings : A study indicated that related compounds displayed anti-inflammatory effects in vitro, suggesting that this compound could possess similar properties .

Table 1: Summary of Biological Activities

Case Studies

-

Antibacterial Activity Against E. coli :

- A study evaluating various derivatives found that modifications in the amino and methoxy groups significantly influenced antibacterial efficacy.

- Results indicated that certain analogs reduced biofilm formation without affecting bacterial growth, suggesting a unique mechanism of action.

-

Anti-inflammatory Effects :

- In vitro assays demonstrated that compounds structurally related to this compound inhibited the release of pro-inflammatory cytokines in immune cells.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-amino-3-methoxybenzoate, and how can reaction conditions be optimized for yield?

this compound can be synthesized via esterification of 2-amino-3-methoxybenzoic acid with ethanol under acidic catalysis (e.g., concentrated sulfuric acid) . Optimization involves monitoring reaction temperature (typically 60-80°C), molar ratios (acid:alcohol ~1:2), and reaction time (6-12 hours). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

| Parameter | Optimal Condition |

|---|---|

| Catalyst | H₂SO₄ (conc.) |

| Temperature | 70°C |

| Solvent | Anhydrous ethanol |

| Purification Method | Recrystallization (EtOH/H₂O) |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (CDCl₃) reveals methoxy (δ ~3.8 ppm), ethyl ester (δ ~1.3 ppm triplet, δ ~4.3 ppm quartet), and aromatic proton signals (δ 6.5-7.5 ppm). ¹³C NMR confirms ester carbonyl (δ ~168 ppm) and methoxy carbons (δ ~56 ppm) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (ester C=O), and ~1250 cm⁻¹ (C-O-C) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 195 (C₁₀H₁₃NO₃) with fragmentation patterns matching ester cleavage .

Q. What are the solubility properties of this compound in common organic solvents?

The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol. Limited solubility is observed in water or nonpolar solvents (e.g., hexane). Solubility data can be determined via gravimetric analysis or HPLC :

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 25-30 |

| DMSO | >50 |

| Water | <1 |

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis or handling of powdered forms to prevent inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distribution, identifying reactive sites. For example, the amino group’s lone pair and methoxy’s electron-donating effects influence electrophilic aromatic substitution regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Q. How does the steric and electronic environment of the methoxy group affect catalytic hydrogenation of this compound?

The methoxy group’s electron-donating nature deactivates the aromatic ring, slowing hydrogenation. Steric hindrance at the 3-position can be quantified via Hammett constants (σ) or kinetic studies under H₂/Pd-C conditions .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor in cancer research?

Molecular docking simulations (e.g., AutoDock Vina) can map interactions between the ester’s carbonyl group and ATP-binding pockets of kinases. Competitive inhibition assays (e.g., with ATP-γ-S) validate binding affinity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.